molecular formula C7H8IN3 B2605779 3-(4-Iodopyrazolyl)-2-methylpropanenitrile CAS No. 1340346-16-8

3-(4-Iodopyrazolyl)-2-methylpropanenitrile

Cat. No. B2605779
CAS RN: 1340346-16-8
M. Wt: 261.066
InChI Key: BIMTURWHXAZDOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Iodopyrazolyl)-2-methylpropanenitrile , also known by its chemical formula C₃H₃IN₂ , belongs to the class of organic compounds called aryl iodides . These compounds contain the acyl iodide functional group. The molecular structure of this compound consists of a pyrazole ring with an iodine atom attached at the 4-position. It is a synthetic molecule with potential applications in various fields .


Synthesis Analysis

The synthesis of 3-(4-Iodopyrazolyl)-2-methylpropanenitrile involves the introduction of an iodine atom onto a pyrazole scaffold. Specific synthetic routes may vary, but one common method is the iodination of pyrazole using iodine or iodine-containing reagents. Further functionalization of the resulting 4-iodopyrazole with a cyano group at the 2-position yields the desired compound .


Molecular Structure Analysis

The compound’s molecular formula, C₃H₃IN₂ , indicates its composition. The pyrazole ring forms the core structure, with the iodine substituent at the 4-position and the cyano group at the 2-position. The 3-methylpropanenitrile moiety extends from the pyrazole ring. The 3D structure reveals the spatial arrangement of atoms, influencing its chemical properties and interactions .


Chemical Reactions Analysis

3-(4-Iodopyrazolyl)-2-methylpropanenitrile can participate in various chemical reactions. Examples include nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, and cyclizations. Researchers have explored its reactivity in the context of medicinal chemistry and material science. Understanding its reactivity aids in designing derivatives with specific properties .


Physical And Chemical Properties Analysis

  • Spectral Data : IR, NMR, and mass spectrometry data can provide insights into its structure

Mechanism of Action

The precise mechanism of action for this compound depends on its intended application. In medicinal research, it may interact with specific biological targets, modulating enzymatic activity or receptor binding. Further studies are needed to elucidate its exact mode of action .

Safety and Hazards

Future Directions

Investigate its potential as a building block for drug discovery, materials science, or catalysis. Explore its biological activity and develop derivatives with improved properties .

properties

IUPAC Name

3-(4-iodopyrazol-1-yl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN3/c1-6(2-9)4-11-5-7(8)3-10-11/h3,5-6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMTURWHXAZDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Iodopyrazolyl)-2-methylpropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.